1-(Benzenesulfonyl)indol-4-amine
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Overview
Description
1-(Benzenesulfonyl)indol-4-amine is a compound that may be used in the preparation of 2-acyl-1-(phenylsulfonyl)indoles . It’s a part of the indole family, which is known for its wide-ranging biological activity .
Synthesis Analysis
Indole synthesis often involves the construction of this heteroaromatic ring from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported, which involves the direct condensation of benzoic acids and amines under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using density functional theory (DFT) and the hard–soft acid–base (HSAB) principle . The molecular electrostatic potential maps (MEP) show negative charge accumulation around the oxygen of the carbonyl group and positive accumulation around nitrogen .Chemical Reactions Analysis
Chemical reactivity descriptors of indol-4-ones obtained via DFT and HSAB principle were calculated to prove their contribution in antifungal activity . The global and local reactivity indexes showed a strong relationship between antifungal activity and softness .Mechanism of Action
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are gaining a lot of importance in medicinal chemistry due to their physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory .
Properties
IUPAC Name |
1-(benzenesulfonyl)indol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c15-13-7-4-8-14-12(13)9-10-16(14)19(17,18)11-5-2-1-3-6-11/h1-10H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPCIFQSPLEMHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543926 |
Source
|
Record name | 1-(Benzenesulfonyl)-1H-indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100557-22-0 |
Source
|
Record name | 1-(Benzenesulfonyl)-1H-indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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